Dual Amine Architecture Confers Hydrogen Bond Donor Capacity Absent in 9-Oxo and 9-Aza Analogs
The target compound possesses two hydrogen bond donor (HBD) atoms from the 7-Boc-carbamate and the 9-amino group, as confirmed by computed descriptors from related 3-oxabicyclo[3.3.1]nonane analogs [1]. In contrast, the 9-oxo analog (endo-7-(Boc-amino)-9-oxo-3-oxabicyclo[3.3.1]nonane, MW 510.6 g/mol) lacks the 9-amino donor entirely, replacing it with a ketone that functions only as a hydrogen bond acceptor. The 9-aza analog contributes an HBD only when protonated, which is pH-dependent, whereas the 9-amino group provides constitutive HBD capacity across the physiological pH range. This difference in HBD count (2 versus 0–1) has been shown to directly influence target binding: the oxabicyclo[3.3.1]nonane scaffold's estrogen receptor α/β binding affinity and subtype selectivity were demonstrated to be tunable through manipulation of hydrogen-bonding substituents [2].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 2 HBD (7-Boc-carbamate NH + 9-NH₂); MW 256.34 g/mol |
| Comparator Or Baseline | 9-Oxo analog has 1 HBD (7-Boc-carbamate only), no 9-NH₂; MW 510.6 g/mol (dimeric form in PubChem); 9-Aza analog has 0–1 HBD depending on protonation state |
| Quantified Difference | 1–2 additional hydrogen bond donors versus 9-oxo analog; constitutive HBD capacity versus pH-dependent HBD in 9-aza analog |
| Conditions | Computed descriptors based on Cactvs (PubChem) and chemical structure analysis |
Why This Matters
The dual HBD architecture directly impacts molecular recognition, target binding, and solubility profiles, making this compound a preferred choice for applications requiring a defined hydrogen-bonding network, such as peptidomimetic design or kinase inhibitor elaboration.
- [1] PubChem Compound Summary. rac-(1R,5S,7s)-7-(bromomethyl)-3-oxabicyclo[3.3.1]nonane. Hydrogen Bond Donor Count: 0. N-[(1R,5S)-3-oxabicyclo[3.3.1]nonan-7-yl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine: Hydrogen Bond Donors Count: 2. View Source
- [2] Hamann, L. G., et al. (2005). Structure-activity relationships and sub-type selectivity in an oxabicyclic estrogen receptor alpha/beta agonist scaffold. Bioorganic & Medicinal Chemistry Letters, 15(5), 1463–1466. View Source
